molecular formula C18H21N3O4S B2501246 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 862793-16-6

4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2501246
CAS No.: 862793-16-6
M. Wt: 375.44
InChI Key: VKPJEOHWEGDEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, dimethylamino, furan, and oxazole groups. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step might involve coupling reactions.

    Attachment of the benzenesulfonyl group: This can be done through sulfonylation reactions.

    Introduction of the dimethylamino group: This can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, compounds with such diverse functional groups might be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-4-amine
  • 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-3-yl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-21(2)12-7-11-19-17-18(20-16(25-17)15-10-6-13-24-15)26(22,23)14-8-4-3-5-9-14/h3-6,8-10,13,19H,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJEOHWEGDEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.